3,3'-(1,3-Dimethyl-2-oxoimidazolidine-4,5-diyl)bis(1,1-diethylurea)
Overview
Description
3,3’-(1,3-Dimethyl-2-oxoimidazolidine-4,5-diyl)bis(1,1-diethylurea) is a complex organic compound known for its unique structure and diverse applications. This compound features an imidazolidine core, which is a five-membered ring containing two nitrogen atoms. The presence of diethylurea groups further enhances its chemical properties, making it a valuable compound in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(1,3-Dimethyl-2-oxoimidazolidine-4,5-diyl)bis(1,1-diethylurea) typically involves the reaction of 1,3-dimethyl-2-imidazolidinone with diethylurea under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, often at elevated temperatures to ensure complete conversion. The process may involve multiple steps, including purification and crystallization, to obtain the final product with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques, such as chromatography and recrystallization, ensures the production of high-quality 3,3’-(1,3-Dimethyl-2-oxoimidazolidine-4,5-diyl)bis(1,1-diethylurea) suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3,3’-(1,3-Dimethyl-2-oxoimidazolidine-4,5-diyl)bis(1,1-diethylurea) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolidine derivatives with additional oxygen-containing functional groups, while reduction may produce simpler imidazolidine compounds .
Scientific Research Applications
3,3’-(1,3-Dimethyl-2-oxoimidazolidine-4,5-diyl)bis(1,1-diethylurea) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development and delivery systems.
Mechanism of Action
The mechanism of action of 3,3’-(1,3-Dimethyl-2-oxoimidazolidine-4,5-diyl)bis(1,1-diethylurea) involves its interaction with specific molecular targets and pathways. The compound’s imidazolidine core allows it to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression, ultimately resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-2-imidazolidinone: A related compound with similar structural features but lacking the diethylurea groups.
N,N’-Dimethylethyleneurea: Another similar compound with a different substitution pattern on the imidazolidine ring.
Uniqueness
3,3’-(1,3-Dimethyl-2-oxoimidazolidine-4,5-diyl)bis(1,1-diethylurea) is unique due to its combination of the imidazolidine core and diethylurea groups. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications .
Properties
IUPAC Name |
3-[5-(diethylcarbamoylamino)-1,3-dimethyl-2-oxoimidazolidin-4-yl]-1,1-diethylurea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N6O3/c1-7-20(8-2)13(22)16-11-12(19(6)15(24)18(11)5)17-14(23)21(9-3)10-4/h11-12H,7-10H2,1-6H3,(H,16,22)(H,17,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POOBBRUFWOOUIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NC1C(N(C(=O)N1C)C)NC(=O)N(CC)CC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.44 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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